molecular formula C14H21NO B8533911 1-[1-(Benzylamino)cyclobutyl]-2-propanol

1-[1-(Benzylamino)cyclobutyl]-2-propanol

Cat. No. B8533911
M. Wt: 219.32 g/mol
InChI Key: AHAMTJKGDARWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(Benzylamino)cyclobutyl]-2-propanol is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[1-(Benzylamino)cyclobutyl]-2-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[1-(Benzylamino)cyclobutyl]-2-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-[1-(Benzylamino)cyclobutyl]-2-propanol

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

1-[1-(benzylamino)cyclobutyl]propan-2-ol

InChI

InChI=1S/C14H21NO/c1-12(16)10-14(8-5-9-14)15-11-13-6-3-2-4-7-13/h2-4,6-7,12,15-16H,5,8-11H2,1H3

InChI Key

AHAMTJKGDARWAP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1(CCC1)NCC2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

LiAlH4 (1.20 g, 31.6 mmol) was added to a solution of 1-[1-(benzoylamino) cyclobutyl]propanol (2.64 g, 11.3 mmol) in THF (40 mL) at room temperature. The mixture was stirred at room temperature for 1 hour and refluxed for 30 minutes. The mixture was cooled in an ice-water bath and a few drops of water were added. The mixture was then diluted with ethyl acetate, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo. Flash chromatography (AcOEt) of the residue gave the title compound as a colorless oil (2.25 g, 91%). 1H-NMR (400 MHz, CDCl3) δ 1.21 (3H, d, J=6.1 Hz), 1.63 (1H, dd, J=13.7 and 2.4 Hz), 1.73-1.90 (5H, m), 2.04-2.13 (1H, m), 2.18-2.27 (1H, m), 3.59 (1H, d, J=11.6 Hz), 3.81 (1H, d, J=11.6 Hz), 4.07-4.16 (1H, m), 7.22-7.35 (5H, m).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
1-[1-(benzoylamino) cyclobutyl]propanol
Quantity
2.64 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
91%

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